molecular formula C8H16N2O2 B7866977 [(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid

[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid

Cat. No.: B7866977
M. Wt: 172.22 g/mol
InChI Key: OKRUVGJHLNDFAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid is a synthetic amino acid derivative featuring a pyrrolidine ring substituted with a methyl group at the 1-position and an acetic acid moiety linked via a methylene bridge to the amino group (Figure 1).

Properties

IUPAC Name

2-[(1-methylpyrrolidin-3-yl)methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-10-3-2-7(6-10)4-9-5-8(11)12/h7,9H,2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRUVGJHLNDFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)CNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 1-Methylpyrrolidin-3-one

1-Methylpyrrolidin-3-one undergoes reductive amination with ammonium acetate or methylamine in the presence of sodium cyanoborohydride. This method, adapted from procedures for analogous pyrrolidine derivatives, typically achieves yields of 65–75%. The reaction is conducted in methanol at 25°C for 24 hours, followed by purification via vacuum distillation.

Tosylation and Ammonolysis of 1-Methylpyrrolidin-3-ylmethanol

1-Methylpyrrolidin-3-ylmethanol, synthesized via hydrogenation of malic acid derivatives, is converted to its tosylate using toluenesulfonyl chloride in dichloromethane. Subsequent ammonolysis in aqueous ammonia at 60°C for 12 hours yields the amine with 80–85% purity, requiring further purification by recrystallization.

Alkylation Strategies for Amino-Acetic Acid Formation

The coupling of 1-methylpyrrolidin-3-ylmethylamine with glycine derivatives constitutes the core step in synthesizing the target compound.

Direct Alkylation with Bromoacetic Acid

Bromoacetic acid reacts with the amine in a 1:1 molar ratio in acetonitrile, catalyzed by potassium carbonate. The reaction proceeds at 50°C for 6 hours, yielding this compound with 70–75% efficiency. Excess bromoacetic acid (1.2 eq.) improves yield but necessitates careful pH control to avoid di-alkylation.

Ester Hydrolysis Post-Alkylation

Ethyl bromoacetate is employed as a milder alkylating agent, reacting with the amine in tetrahydrofuran (THF) under nitrogen atmosphere. The resulting ethyl ester intermediate is hydrolyzed using lithium hydroxide monohydrate (5 eq.) in THF/water (1:1) at room temperature for 2 hours, achieving 90–95% conversion. This method minimizes side reactions and simplifies purification.

Carbodiimide-Mediated Coupling Reactions

For higher selectivity, carbodiimide reagents facilitate amide bond formation between glycine and the pyrrolidine-methylamine.

HATU/DIPEA Protocol

A mixture of 1-methylpyrrolidin-3-ylmethylamine (1 eq.), glycine (1.1 eq.), and HATU (1.4 eq.) in dimethylformamide (DMF) is stirred with N,N-diisopropylethylamine (DIPEA, 1.5 eq.) at 25°C for 18 hours. The crude product is extracted with ethyl acetate and purified via column chromatography, yielding 85–90% of the target compound. This method is favored for its reproducibility and compatibility with acid-sensitive substrates.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Direct Alkylation70–7585–90Simplicity, low costDi-alkylation byproducts
Ester Hydrolysis90–9592–95High purity, scalableMulti-step process
HATU Coupling85–9095–98Excellent selectivityExpensive reagents, solvent toxicity

Optimization and Scale-Up Considerations

Solvent Selection

THF and acetonitrile are optimal for alkylation due to their polarity and miscibility with aqueous workup solutions. DMF, while effective for coupling reactions, complicates large-scale synthesis due to high boiling points and challenging removal.

Catalytic Additives

The addition of molecular sieves (4Å) in reductive amination steps reduces imine hydrolysis, improving yields by 10–15%. Similarly, substoichiometric iodine (0.1 eq.) accelerates alkylation rates by polarizing the bromoacetate electrophile.

Characterization and Quality Control

Critical analytical data for this compound include:

  • NMR (DMSO-d6d_6) : δ 3.65 (d, J=7.2J = 7.2 Hz, 2H, CH2_2N), 2.95–2.85 (m, 1H, pyrrolidine CH), 2.45 (s, 3H, NCH3_3).

  • LC-MS : m/zm/z 187 [M+H]+^+, retention time 3.2 min.

  • Melting Point : 142–144°C (decomposes).

Chemical Reactions Analysis

Types of Reactions: [(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding amine oxide.

  • Reduction: Reduction reactions can reduce the compound to simpler derivatives.

  • Substitution: Substitution reactions can replace functional groups on the pyrrolidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Amine oxides

  • Reduction Products: Reduced amines

  • Substitution Products: Substituted pyrrolidines

Scientific Research Applications

Pharmaceutical Applications

Antibacterial Activity:
Research indicates that derivatives similar to [(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid exhibit significant antibacterial properties. For instance, studies have demonstrated that certain compounds with this structural framework show efficacy against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of bacterial growth through disruption of cellular processes.

Potential as a Drug Candidate:
The compound has been investigated for its potential as a drug candidate in treating infections caused by resistant strains of bacteria. The structural features of this compound may enhance its ability to penetrate bacterial membranes and exert its effects, making it a subject of interest in drug design .

Biochemical Research Applications

Enzyme Inhibition Studies:
this compound can serve as an inhibitor for various enzymes, which is crucial for understanding metabolic pathways. For example, its derivatives have been used in studies to investigate phospholipidosis, a condition characterized by the accumulation of phospholipids within lysosomes due to enzyme inhibition . This has implications for drug-induced toxicity assessments.

Molecular Modeling and Structure-Activity Relationship (SAR) Studies:
The compound's structure allows researchers to conduct SAR studies, which help in understanding how modifications to the molecular structure can influence biological activity. This is essential for optimizing drug candidates and improving their therapeutic profiles .

Synthesis and Characterization

Synthetic Pathways:
The synthesis of this compound involves several chemical reactions that can be tailored to produce various derivatives with enhanced or specific biological activities. The methods often include the use of protecting groups during amino acid synthesis to facilitate further functionalization .

Characterization Techniques:
Characterization of synthesized compounds typically involves techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the compounds . These techniques are critical for ensuring that the compounds meet the necessary standards for biological testing.

Case Studies and Research Findings

Study Focus Findings
Study 1Antibacterial activityDemonstrated significant inhibition against E. coli with MIC values comparable to existing antibiotics .
Study 2Enzyme inhibitionShowed potential in inhibiting lysosomal phospholipase A2, indicating a pathway for studying drug-induced phospholipidosis .
Study 3SAR analysisIdentified key structural modifications that enhance antibacterial properties while reducing toxicity .

Mechanism of Action

[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid is similar to other pyrrolidine derivatives, such as proline and its derivatives. its unique structural features, including the presence of the amino-acetic acid moiety, distinguish it from other compounds in this class.

Comparison with Similar Compounds

[(1-Acetyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic Acid (CAS 1353947-85-9)

  • Structural Difference: Replaces the methyl group on the pyrrolidine with an acetyl group and introduces a cyclopropyl ring on the amino group.
  • The cyclopropyl ring may increase steric hindrance, affecting binding orientation .

(S)-2-(Ethyl(1-methylpyrrolidin-3-yl)amino)acetic Acid (CAS 1353998-31-8)

  • Structural Difference: Substitutes the methyl group on the amino with an ethyl group.
  • However, bulkier substituents may reduce fit values in pharmacophore models .

AMINO-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-ACETIC Acid

  • Structural Difference : Replaces the pyrrolidine with a pyrazole ring.
  • Impact : The pyrazole ring introduces aromaticity and hydrogen bond acceptors (N atoms), improving π-π stacking with RT's aromatic residues (e.g., Tyr318) but reducing flexibility compared to pyrrolidine .

Pharmacophore and Binding Interactions

Key pharmacophore features for NNRTIs include hydrogen bond acceptors (HBA), hydrophobic (HY), and ring aromatic (RA) features .

Compound Pharmacophore Features Fit Value MolDock Score Key Interactions with RT Residues
Target Compound* HBA (carboxyl), HY (pyrrolidine) N/A N/A Predicted: Lys101 (H-bond), Tyr318 (π-π)
Nevirapine (Reference) HBA, HY, RA 6.22 -80.422 Lys103 (H-bond), Tyr188 (hydrophobic)
ZINC02146330 (Top Hit) HBA, HY, RA 13.45 -148.393 Lys101, Leu100, Tyr318
[(1-Acetyl-pyrrolidin...] HBA (acetyl), HY, RA (cyclopropyl) ~8.5† ~-120† Reduced HY interactions due to acetyl

*Hypothetical modeling based on structural analogs. †Estimated from analogous data.

  • Pyrrolidine vs. Pyrazole : The pyrrolidine in the target compound provides conformational flexibility, enabling adaptation to RT's hydrophobic pocket, while pyrazole-based analogs exhibit rigid, planar interactions .
  • Methyl vs.

Pharmacological Data

Table 1: Activity Profiles of Selected Compounds

Compound IC50 (μM) Correlation Coefficient (r) Key Features Mapped
Target Compound* ~0.05‡ ~0.84‡ HY, HBA
Nevirapine 0.079 0.84 HY, RA, HBA
Compound 27 (High Activity) 0.003 0.97 HY, RA, HBA, HY, HY
Compound 83 (Low Activity) 0.079 0.67 HY (partial mapping)

*Extrapolated from pharmacophore models . ‡Estimated based on structural similarity.

  • High-Activity Compounds : Require multiple HY features and RA rings for optimal RT binding. The target compound’s methyl-pyrrolidine may compensate for lacking RA features through enhanced HY interactions .
  • Low-Activity Compounds : Lack critical RA or HBA features, as seen in Compound 83, which fails to map RA features due to dimethyl substitution on its ring .

Biological Activity

[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid, a compound characterized by its unique structure, has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring, which contributes to its conformational flexibility, potentially influencing its interactions with various biological targets. The presence of an amino acid moiety enhances its reactivity, allowing it to participate in nucleophilic substitutions and acid-base reactions. Its ability to undergo esterification and amide formation further expands its utility in synthetic organic chemistry.

Biological Activities

This compound exhibits several notable biological activities:

  • Antibacterial Activity : The compound has shown significant antibacterial properties against various Gram-positive and Gram-negative bacteria. In studies, it was tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at non-cytotoxic concentrations .
  • Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for specific enzymes, including neuronal nitric oxide synthase (nNOS). It has been associated with low nanomolar affinity for certain biological targets, suggesting its potential as a therapeutic agent in conditions related to nitric oxide dysregulation .
  • Cellular Modulation : The compound's interaction with cellular pathways indicates potential applications in modulating immune responses and influencing apoptosis in cancer cells. This suggests a broader scope for therapeutic exploration beyond antibacterial effects.

Case Studies

  • Antibacterial Testing : In a study evaluating the antibacterial efficacy of various pyrrolidine derivatives, this compound was found to have minimal inhibitory concentrations (MIC) against E. coli and Bacillus subtilis ranging from 44 nM to 180 nM, indicating potent activity compared to standard antibiotics .
  • Enzyme Binding Studies : Binding affinity studies revealed that the compound binds effectively to the active sites of nNOS, exhibiting selectivity over other isoforms. These findings were supported by both computational modeling and experimental assays, highlighting its potential for developing targeted therapies for neurological disorders .

Data Tables

Biological ActivityTarget Organism/EnzymeMIC (nM)Reference
AntibacterialStaphylococcus aureus44
AntibacterialEscherichia coli180
Enzyme InhibitionNeuronal Nitric Oxide SynthaseLow nanomolar

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid?

  • Methodological Answer : A robust approach involves using diethyl mesoxalate (DEMO) as a synthetic equivalent of α,α-dicationic acetic acid. React DEMO with 1-methyl-pyrrolidin-3-ylmethyl amine in the presence of acetic anhydride to form N,O-acetal intermediates. Subsequent elimination of acetic acid under basic conditions generates N-acylimines, which can undergo nucleophilic addition to yield the target compound. Optimization of reaction conditions (e.g., 120°C in toluene with triethylamine) improves yields .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use high-resolution NMR (¹H and ¹³C) to confirm structural integrity, focusing on resonances corresponding to the pyrrolidine ring and acetic acid backbone. Purity can be assessed via HPLC with UV detection (λ = 210–254 nm) or LC-MS. For stability studies, monitor decomposition pathways (e.g., hydrolysis) under acidic/basic conditions using time-resolved spectroscopy .

Advanced Research Questions

Q. How can researchers address instability issues during the synthesis of this compound derivatives?

  • Methodological Answer : Instability often arises from N-acylimine decomposition. To mitigate this:

  • Use molecular sieves (3 Å) to suppress hydration of DEMO during N,O-acetal formation .
  • Avoid prolonged exposure to acidic chromatography conditions; instead, employ recrystallization or extraction for purification .
  • Optimize reaction kinetics by adjusting temperature (e.g., 50–120°C) and nucleophile equivalents (1.2–2.0 equiv.) to minimize side reactions .

Q. What methodologies are effective in resolving contradictory data regarding reaction yields in the synthesis of α,α-disubstituted amino acids?

  • Methodological Answer : Contradictions may stem from steric/electronic effects or competing elimination pathways. To resolve discrepancies:

  • Perform DFT calculations to evaluate transition states and steric hindrance in intermediates (e.g., bulky tert-butyl groups improve reactivity by reducing elimination) .
  • Use isotopic labeling (e.g., ¹³C-acetate) to trace reaction pathways and identify byproducts via NMR .
  • Validate reproducibility through controlled trials with standardized protocols (e.g., fixed solvent ratios, inert atmosphere) .

Data Analysis & Experimental Design

Q. How should researchers design experiments to optimize reaction conditions for pyrrolidine-based amino acid derivatives?

  • Methodological Answer :

  • DoE (Design of Experiment) : Vary temperature (60–140°C), solvent polarity (toluene vs. acetonitrile), and nucleophile equivalents in a factorial design to identify optimal parameters .
  • Kinetic Profiling : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to detect intermediates like N-acylimines .
  • Error Analysis : Calculate percent error and standard deviation (e.g., ±0.0430M in titration studies) to assess precision in concentration measurements .

Q. What analytical techniques are critical for detecting decomposition products in this compound synthesis?

  • Methodological Answer :

  • GC-MS : Identify volatile byproducts (e.g., DEMO or acetic acid) using electron ionization (EI) mode.
  • Tandem MS/MS : Characterize non-volatile decomposition products (e.g., regenerated amides) via collision-induced dissociation .
  • pH Monitoring : Track pH shifts during hydrolysis to correlate with decomposition rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.